2,3-Diaminobenzonitrile hydrochloride
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Overview
Description
2,3-Diaminobenzonitrile hydrochloride is an organic compound with the molecular formula C7H8ClN3. It is a derivative of benzonitrile, characterized by the presence of two amino groups at the 2 and 3 positions on the benzene ring, and a nitrile group at the 1 position. This compound is typically found in a hydrochloride salt form, which enhances its solubility and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diaminobenzonitrile hydrochloride can be achieved through several methods. One common approach involves the reaction of 2,3-dinitrobenzonitrile with reducing agents such as iron powder and hydrochloric acid. The reduction process converts the nitro groups to amino groups, resulting in the formation of 2,3-Diaminobenzonitrile, which is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction reactions using catalytic hydrogenation. This method ensures high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,3-Diaminobenzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups or other oxidized derivatives.
Reduction: The nitrile group can be reduced to an amine group under specific conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: 2,3-Dinitrobenzonitrile
Reduction: 2,3-Diaminobenzylamine
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
2,3-Diaminobenzonitrile hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Diaminobenzonitrile hydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, further modulating the activity of target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diaminobenzonitrile
- 3,4-Diaminobenzonitrile
- 2,3-Diaminotoluene
Uniqueness
2,3-Diaminobenzonitrile hydrochloride is unique due to the specific positioning of its amino groups, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This unique structure allows for selective interactions with target molecules, making it a valuable compound in various research and industrial applications .
Biological Activity
2,3-Diaminobenzonitrile hydrochloride (CAS No. 73629-43-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
This compound has the following chemical properties:
- Molecular Formula : C₇H₈ClN₃
- Molecular Weight : 133.15 g/mol
- Solubility : Highly soluble in water (3.64 mg/ml) .
- Log P (octanol-water partition coefficient) : Approximately 0.82, indicating moderate lipophilicity .
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The compound is known to inhibit certain enzymes and may affect cellular processes through:
- Intercalation into Nucleic Acids : Similar compounds have been shown to intercalate into DNA and RNA, potentially disrupting replication and transcription processes.
- Inhibition of Protein Synthesis : By binding to specific sites on ribosomal RNA, it may inhibit protein synthesis, which is crucial for cell growth and proliferation .
Antitumor Activity
Recent studies have demonstrated the antitumor potential of this compound. In vitro assays have shown that it exhibits cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) | Assay Type |
---|---|---|
A549 | 8.76 ± 1.69 | 2D |
HCC827 | 6.26 ± 0.33 | 2D |
NCI-H358 | 6.48 ± 0.11 | 2D |
MRC-5 (normal lung fibroblast) | >50 | 2D |
The compound showed higher efficacy in two-dimensional (2D) cultures compared to three-dimensional (3D) assays, likely due to differences in penetration and bioavailability within the cell structures .
Antimicrobial Activity
In addition to its antitumor properties, this compound has been evaluated for antimicrobial activity against various pathogens:
- Bacterial Strains Tested :
- Escherichia coli (Gram-negative)
- Staphylococcus aureus (Gram-positive)
The compound displayed significant antibacterial activity, particularly against Gram-positive bacteria, suggesting a potential role as an antimicrobial agent .
Case Studies and Research Findings
-
Antitumor Efficacy :
A study conducted on several synthesized derivatives showed that those containing the amidine moiety exhibited strong antitumor activity by binding to DNA at AT-rich sites. The results indicated that compounds similar to 2,3-diaminobenzonitrile could effectively inhibit tumor cell proliferation . -
Antimicrobial Properties :
Research highlighted that dicationic molecules with structural similarities to diamidine derivatives have shown broad-spectrum antimicrobial activities. These findings support the hypothesis that this compound may possess similar properties due to its structural characteristics .
Properties
IUPAC Name |
2,3-diaminobenzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.ClH/c8-4-5-2-1-3-6(9)7(5)10;/h1-3H,9-10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFGJGQBGKICHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)N)C#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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